Product packaging for 2-Nitrocinnamic acid(Cat. No.:CAS No. 1013-96-3)

2-Nitrocinnamic acid

Cat. No.: B092724
CAS No.: 1013-96-3
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

Overview of Nitrocinnamic Acid Derivatives in Organic Chemistry

Nitrocinnamic acid derivatives are a class of compounds that have garnered significant attention in organic chemistry due to their diverse applications. These derivatives are characterized by a cinnamic acid backbone with one or more nitro groups substituted on the phenyl ring. The position of the nitro group (ortho, meta, or para) significantly influences the chemical and physical properties of the molecule. ontosight.aimenjiechem.com

These compounds serve as important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comontosight.ai The presence of both a nitro group and a carboxylic acid functional group allows for a variety of chemical transformations. guidechem.com For instance, the nitro group can be reduced to an amino group, which is a key step in the synthesis of many heterocyclic compounds like indoles and quinolines. nih.govpcbiochemres.com The carboxylic acid group can undergo esterification and other reactions to create a diverse array of derivatives. researchgate.net

Some nitrocinnamic acid derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties. researchgate.netmdpi.com For example, studies have shown that certain esters of 2-nitrocinnamic acid exhibit antifungal activity against various Candida species. researchgate.net

Historical Context and Initial Academic Investigations of this compound

The study of nitrocinnamic acids dates back to the 19th century. One of the earliest and most significant reactions involving a nitrocinnamic acid derivative is the Baeyer-Emmerling indole (B1671886) synthesis, discovered in 1869 by Adolph Emmerling and Adolf von Baeyer. pcbiochemres.com This reaction utilized ortho-nitrocinnamic acid to produce indole, a foundational heterocyclic compound in many biologically active molecules. pcbiochemres.com The process involves the reduction of the nitro group to a nitroso group, followed by condensation and decarboxylation. pcbiochemres.com

Early synthetic methods for producing this compound often involved the direct nitration of cinnamic acid. This electrophilic aromatic substitution reaction, however, typically results in a mixture of ortho and para isomers, necessitating separation.

Significance of this compound in Contemporary Chemical Synthesis and Materials Science Research

In contemporary chemical synthesis, this compound remains a valuable building block. Its utility stems from its bifunctional nature, containing both an electron-withdrawing nitro group and a versatile carboxylic acid group. guidechem.comcymitquimica.com It is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.com

Key synthetic applications include:

Heterocycle Synthesis: It is a precursor for synthesizing quinazolines and other bioactive heterocycles. nih.gov The reduction of the nitro group is a key step in forming indole derivatives. nih.govresearchgate.net

Derivative Synthesis: It can be readily converted into a variety of derivatives through reactions like Fischer esterification, nucleophilic substitution, and Mitsunobu reactions. researchgate.net These derivatives are often screened for biological activities.

Photochemical Applications: The nitro group imparts photochemical reactivity to the molecule. Upon UV irradiation, it can form transient intermediates, a property that is critical in applications involving photolabile protecting groups.

In materials science, the photochemical properties of this compound and its derivatives are of particular interest. cymitquimica.comsmolecule.com These properties make them suitable for the development of light-responsive materials. smolecule.com The ability to undergo isomerization upon light exposure is a key feature being explored for photochemical applications. cymitquimica.com

Current Research Gaps and Objectives for Future Studies on this compound

Despite its long history and utility, there are still areas for further investigation regarding this compound. One of the primary challenges in its synthesis remains the regioselectivity of the nitration of cinnamic acid, which often produces a mixture of isomers. While methods like the Knoevenagel-Doebner condensation offer more control, optimizing yields and developing more efficient, "green" synthetic routes are ongoing objectives.

Future research is likely to focus on:

Developing Novel Synthetic Methodologies: Creating more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Exploring Pharmacological Potential: Expanding the investigation of the biological activities of its derivatives, moving beyond antimicrobial and antifungal studies to other therapeutic areas. guidechem.comontosight.ai

Advanced Materials Development: Further harnessing its photochemical properties to create novel smart materials, such as those for use in photolithography or as molecular switches. smolecule.com

Mechanistic Studies: Gaining a deeper understanding of the mechanisms behind its photochemical reactions and biological activities to enable more rational design of new compounds and materials.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₄ guidechem.com
Molecular Weight 193.16 g/mol
CAS Number 612-41-9 guidechem.com
Appearance Yellow crystalline solid guidechem.com
Melting Point 243–245°C
Density 1.411 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. cymitquimica.com

Synthetic Routes to this compound

Synthesis MethodDescription
Nitration of Cinnamic Acid Direct nitration using nitric acid and sulfuric acid, which produces a mixture of ortho and para isomers.
Knoevenagel-Doebner Condensation Condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid, which is an efficient method.
Oxidation of 2-Nitrocinnamaldehyde (B74183) 2-Nitrocinnamaldehyde can be oxidized to form this compound. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO4 B092724 2-Nitrocinnamic acid CAS No. 1013-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
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Record name o-Nitrocinnamic acid
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Record name o-Nitrocinnamic acid
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Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
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Synthetic Methodologies for 2 Nitrocinnamic Acid

Classical Approaches to the Synthesis of 2-Nitrocinnamic Acid

The traditional synthesis of this compound has been rooted in well-established organic reactions, primarily condensation reactions and multi-step synthetic sequences. These methods, while foundational, often present challenges in terms of yield, selectivity, and environmental impact.

Condensation Reactions in the Preparation of this compound

Condensation reactions are a cornerstone in the synthesis of cinnamic acids and their derivatives. The Knoevenagel-Doebner condensation is a prominent method for preparing this compound. rsc.org This reaction involves the condensation of an aromatic aldehyde, in this case, 2-nitrobenzaldehyde (B1664092), with an active methylene (B1212753) compound like malonic acid. rsc.org The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine. rsc.org While effective, the use of toxic and carcinogenic solvents like pyridine is a significant drawback. rsc.org

Another classical approach is the Perkin reaction, which synthesizes α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. youtube.com For the synthesis of this compound, 2-nitrobenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). orgsyn.org A major disadvantage of the Perkin reaction is the potential for unwanted side product formation when using aldehydes in the presence of a base.

Table 1: Comparison of Classical Condensation Reactions for this compound Synthesis
ReactionReactantsCatalyst/ReagentAdvantagesDisadvantages
Knoevenagel-Doebner Condensation2-Nitrobenzaldehyde, Malonic acidPyridine/PiperidineHigher yield and simplicity compared to Perkin reactionUse of toxic and carcinogenic pyridine/piperidine
Perkin Reaction2-Nitrobenzaldehyde, Acetic anhydrideSodium acetateWell-established classical methodPotential for unwanted side reactions

Multi-step Synthetic Sequences Leading to this compound

Historically, a common multi-step approach to this compound involved the direct nitration of cinnamic acid. This electrophilic aromatic substitution reaction, however, typically results in a mixture of ortho and para isomers, which necessitates a subsequent separation step to isolate the desired 2-nitro isomer. wikipedia.org This process can be inefficient due to the formation of the undesired para isomer and the challenges associated with separating the two.

An alternative multi-step sequence involves the initial synthesis of 2-nitrobenzaldehyde, which then serves as the precursor for a subsequent condensation reaction as described in the previous section. This can be achieved through the nitration of benzaldehyde (B42025), which also produces a mixture of isomers requiring separation, or through more selective synthetic routes to 2-nitrobenzaldehyde. Another pathway involves the oxidation of 2-nitrocinnamaldehyde (B74183) to this compound. wikipedia.org

Modern Synthetic Strategies for Enhanced Yield and Selectivity

Contemporary research in the synthesis of this compound is focused on developing more efficient, selective, and environmentally benign methodologies. These modern strategies often employ catalytic systems to improve reaction rates and yields while minimizing waste.

Catalytic Methods in this compound Synthesis

The use of catalysts is central to modern organic synthesis. In the context of this compound, catalytic methods have been explored to overcome the limitations of classical approaches. Recent advancements include the use of microwave-assisted condensation, which can significantly reduce reaction times for Knoevenagel-Doebner reactions from hours to minutes while maintaining comparable yields.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity due to their well-defined active sites. rug.nluu.nl In the synthesis of this compound, traditional base catalysts like pyridine in the Knoevenagel-Doebner condensation are examples of homogeneous catalysts. rsc.org Modern research aims to replace these hazardous catalysts with more environmentally friendly alternatives. For instance, the use of aliphatic tertiary amines like triethylamine (B128534) has been investigated as a surrogate for pyridine in the Knoevenagel condensation. rsc.org Homogeneous transition metal complexes have also been developed for various catalytic reductions and are a subject of ongoing research for their potential application in novel synthetic routes. nih.gov

A novel direct synthesis of cinnamic acids has been developed using boron tribromide as a reagent with 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine as bases in N-methyl-2-pyrrolidinone (NMP) as a solvent. mdpi.com This method has been used to prepare various cinnamic acids in moderate to high yields. mdpi.com

Table 2: Examples of Homogeneous Catalytic Systems
Catalyst SystemReaction TypeKey Features
Pyridine/PiperidineKnoevenagel-Doebner CondensationClassical, effective but toxic rsc.org
TriethylamineKnoevenagel-Doebner CondensationA less toxic alternative to pyridine rsc.org
Boron tribromide/4-DMAP/PyridineDirect synthesis from aromatic aldehydes and aliphatic carboxylic acidsNovel approach with good yields mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, contributing to greener chemical processes. rsc.orglianerossi.org The development of heterogeneous catalysts for the synthesis of fine chemicals is a growing area of research. rsc.org For the synthesis of cinnamic acid derivatives, research has focused on replacing homogeneous catalysts with solid acid or base catalysts. While specific examples for this compound are not extensively detailed in the provided context, the general trend in cinnamic acid synthesis is to move towards solid catalysts to improve the sustainability of the process. The use of heterogeneous catalysts can simplify product workup and reduce waste, aligning with the principles of green chemistry.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. flinders.edu.au For this compound, this involves exploring solvent-free reaction conditions and employing sustainable reagents that are less hazardous and more environmentally benign than traditional alternatives.

Solvent-free, or neat, reactions represent a cornerstone of green synthesis by eliminating the need for volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.govrsc.org Microwave irradiation has emerged as a powerful tool in this domain, offering rapid heating, simplified operating conditions, and enhanced reaction rates and selectivity. nih.gov

One of the primary routes to this compound is the Knoevenagel-Doebner condensation of 2-nitrobenzaldehyde with malonic acid. microflutech.commdpi.com Research has demonstrated that this transformation can be effectively conducted under solvent-free conditions, often facilitated by microwave assistance. For instance, the condensation of various aryl aldehydes with malonic acid has been successfully achieved by using polyphosphate ester (PPE) as both a reaction mediator and catalyst under microwave irradiation, affording high yields of cinnamic acid derivatives in very short reaction times. soton.ac.uk Another approach involves using lithium chloride as a catalyst in the microwave-assisted solvent-free synthesis of trans-cinnamic acids.

These methodologies are directly applicable to the synthesis of this compound from 2-nitrobenzaldehyde. The table below illustrates typical results from solvent-free Knoevenagel condensations, showcasing the efficiency of this green approach.

Table 1: Solvent-Free Synthesis of Cinnamic Acid Derivatives via Microwave-Assisted Knoevenagel Condensation

Aryl AldehydeCatalyst/MediatorReaction Time (min)Yield (%)
BenzaldehydePolyphosphate Ester (PPE)3-492
4-ChlorobenzaldehydePolyphosphate Ester (PPE)594
4-MethoxybenzaldehydePolyphosphate Ester (PPE)395
2-Nitrobenzaldehyde (projected)Polyphosphate Ester (PPE)~5High
BenzaldehydeLithium Chloride (LiCl)892

The classical Knoevenagel-Doebner condensation traditionally employs bases like pyridine and piperidine, which are effective but also toxic and environmentally harmful. rsc.orgmdpi.com A key aspect of greening the synthesis of this compound is the substitution of these hazardous reagents with more sustainable alternatives. mdpi.com

Recent studies have highlighted the use of the amino acid L-proline as an eco-friendly catalyst for the Knoevenagel-Doebner condensation. mdpi.comyoutube.com When used in a green solvent like ethanol (B145695), proline efficiently catalyzes the reaction between p-hydroxybenzaldehydes and malonic acid, offering excellent yields and avoiding the use of petro-sourced nitrogenous bases. mdpi.com This approach is highly applicable to the synthesis of this compound.

Another sustainable alternative is the replacement of pyridine with an aliphatic tertiary amine surrogate, such as triethylamine (TEA), in a less harmful solvent like toluene (B28343) or even under solvent-free conditions. rsc.orgnih.gov This modification provides comparable yields to the traditional method while significantly improving the environmental profile of the synthesis. rsc.org

Table 2: Comparison of Catalysts in the Knoevenagel-Doebner Condensation for Cinnamic Acid Synthesis

Catalyst SystemSolventKey AdvantagesTypical Yield (%)
Pyridine / PiperidinePyridineTraditional, effective~85-90
Triethylamine (TEA) / PiperidineTolueneAvoids carcinogenic pyridine~90
Triethylamine (TEA) / PiperidineSolvent-FreeEliminates solvent waste~90
L-prolineEthanolBio-based catalyst, green solvent~80-95

Flow Chemistry Techniques for Continuous Production of this compound

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orgresearchgate.netmicroflutech.com The synthesis of this compound can be approached via two main routes where flow chemistry is highly beneficial: the direct nitration of cinnamic acid or the Knoevenagel condensation involving 2-nitrobenzaldehyde.

The nitration of aromatic compounds is a classic example of a fast, highly exothermic reaction that poses significant safety risks in large-scale batch reactors due to challenges in heat management and the potential for thermal runaway. soton.ac.ukbeilstein-journals.orgmicroflutech.com Microreactors and other continuous flow devices provide a large surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. soton.ac.ukmicroflutech.com This minimizes the formation of localized "hot spots" and reduces the risk of side reactions, leading to higher selectivity and improved safety. soton.ac.uk A typical setup for continuous flow nitration involves pumping streams of the aromatic substrate (e.g., cinnamic acid) and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) into a micromixer, followed by a residence time unit (a heated or cooled coil) where the reaction occurs before being quenched. beilstein-journals.orgresearchgate.net This technique allows for the safe use of aggressive reaction conditions and the in-situ generation and use of potentially unstable intermediates. microflutech.com

Alternatively, the Knoevenagel condensation itself can be adapted to a continuous flow process, allowing for enhanced control over reaction parameters, improved product consistency, and easier scale-up. nih.gov While specific studies on the continuous production of this compound are not prevalent, the extensive research on continuous flow nitration and other condensation reactions provides a strong foundation for its development. nih.govbeilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions for this compound Production

Fine-tuning reaction parameters such as temperature, pressure, stoichiometry, and concentration is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.

Temperature is a crucial parameter in the synthesis of this compound. In the Perkin reaction, which can be used to synthesize o-nitrocinnamic acid from o-nitrobenzaldehyde, high temperatures (e.g., 180°C) and long reaction times are typically required. almacgroup.commit.edu

For the more common Knoevenagel-Doebner route, the optimal temperature depends on the methodology. In microwave-assisted syntheses, temperatures around 90-120°C are often optimal. researchgate.netfrontiersin.org For example, in the optimization of ferulic acid synthesis (a structural analogue), increasing the temperature to 90°C in DMF under microwave irradiation led to a high yield (92%), while further increases could promote unwanted decarboxylation. researchgate.netnih.gov The ability to precisely control temperature in both microwave and flow reactors is key to achieving high yields while preventing the degradation of the desired product. researchgate.net Most syntheses are conducted at atmospheric pressure, and the effect of elevated pressure is not a widely studied parameter for this specific transformation.

Table 3: Effect of Temperature on Cinnamic Acid Synthesis via Knoevenagel-Doebner Reaction

ReactionCatalyst/SolventTemperature (°C)TimeYield (%)
Vanillin + Malonic Acid (MW)Piperidine / Toluene9030 min72
Vanillin + Malonic Acid (MW)Piperidine / DMF9030 min92
Vanillin + Malonic Acid (MW)Piperidine / Toluene12017 min67
Benzaldehyde + Malonic AcidPyridine / PiperidineReflux90 min90

The molar ratios of the reactants and catalyst are critical for driving the Knoevenagel-Doebner condensation to completion and maximizing the yield of this compound. Typically, an excess of malonic acid is used to ensure complete conversion of the aldehyde. Studies on the synthesis of phenolic acids have shown that an optimal ratio of aldehyde to malonic acid is often 1:3. researchgate.netfrontiersin.org

Table 4: Effect of Stoichiometry on Knoevenagel-Doebner Reaction Yield (Vanillin as Model Aldehyde)

Aldehyde (eq.)Malonic Acid (eq.)Base (eq.)Base TypeSolventYield (%)
130.25PiperidineToluene60
130.5PiperidineDMF92
131.0PiperidineDMF85
140.25PiperidineToluene67
131.3TriethylamineToluene~90

Reaction Kinetics and Mechanism Elucidation in this compound Formation

The formation of this compound via the Perkin reaction is a multi-step process, and its kinetic profile is influenced by several factors, including the nature of the reactants, the catalyst, and the reaction temperature. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of the Perkin reaction and the electronic effects of the nitro group provide significant insight into its formation.

Theoretical Framework of Reaction Kinetics:

The Perkin reaction is generally considered to follow a mechanism analogous to an aldol (B89426) condensation. iitk.ac.inbyjus.comwikipedia.orgchemistrylearner.com The accepted mechanistic pathway involves the following key steps:

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group (-NO₂) in the ortho position of the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, thereby accelerating this nucleophilic attack compared to unsubstituted benzaldehyde.

Aldol-type Addition and Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Dehydration and Product Formation: Subsequent dehydration of the aldol-type addition product yields the α,β-unsaturated system characteristic of cinnamic acids. The final step involves the hydrolysis of the mixed anhydride to afford this compound.

Influence of the Nitro Group on Reaction Kinetics:

The ortho-nitro group in 2-nitrobenzaldehyde plays a significant role in the reaction kinetics. As a strong electron-withdrawing group, it enhances the reactivity of the aldehyde in several ways:

Increased Electrophilicity: The nitro group deactivates the aromatic ring and withdraws electron density from the carbonyl group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the enolate of acetic anhydride. This is expected to increase the rate of the condensation step.

While detailed quantitative studies are scarce, it is generally accepted that electron-withdrawing substituents on the aromatic aldehyde accelerate the Perkin reaction. One source indicates that a nitro group in any position of the benzaldehyde increases the reaction rate and yield. sci-hub.se

Mechanistic Elucidation:

The elucidation of the precise mechanism of the Perkin reaction has been a subject of study, with the aldol-type condensation being the most widely accepted model. However, alternative pathways have also been proposed. For instance, some studies suggest the possibility of a β-lactone intermediate, especially in the presence of certain bases like trimethylamine. Spectroscopic evidence for such intermediates in the reaction of p-nitrobenzaldehyde with ketene (B1206846) has been reported, suggesting that the mechanism may be more complex than the simple aldol condensation model under certain conditions.

For the synthesis of this compound, the generally accepted mechanism proceeds through the series of steps outlined above. The identification and characterization of intermediates are challenging due to their transient nature. Advanced spectroscopic techniques would be required to trap and analyze these species to provide direct evidence for the proposed mechanistic pathway.

Spectroscopic and Structural Elucidation of 2 Nitrocinnamic Acid Derivatives

Advanced Spectroscopic Characterization Techniques for 2-Nitrocinnamic Acid

A variety of advanced spectroscopic methods are employed to characterize this compound, each providing unique insights into its structure. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are utilized to obtain a comprehensive structural picture.

The ¹H NMR spectrum of trans-2-Nitrocinnamic acid, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic, vinylic, and carboxylic acid protons. rsc.org The aromatic protons appear in the downfield region, generally between δ 7.5 and 8.5 ppm. The two vinylic protons, part of the α,β-unsaturated system, show characteristic chemical shifts and a large coupling constant (J ≈ 16 Hz), which is indicative of their trans configuration. rsc.org The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often around δ 12-13 ppm.

Table 1: ¹H NMR Data for trans-2-Nitrocinnamic Acid in DMSO-d₆ rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6'8.06-8.04d8
H-3'7.92-7.90d8
H-α7.87-7.83d16
H-4'7.78-7.74t
H-5'7.67-7.63t
H-β6.53-6.49d16

Note: The specific assignments of aromatic protons can vary based on the substitution pattern.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In DMSO-d₆, the carbonyl carbon of the carboxylic acid in trans-2-Nitrocinnamic acid resonates at approximately δ 166.8 ppm. rsc.org The carbon attached to the nitro group (C-2') is found around δ 148.2 ppm. rsc.org The vinylic carbons (C-α and C-β) and the aromatic carbons appear in the region of δ 123-139 ppm. rsc.org

Table 2: ¹³C NMR Data for trans-2-Nitrocinnamic Acid in DMSO-d₆ rsc.org

Carbon AssignmentChemical Shift (δ, ppm)
C=O166.8
C-2'148.2
C-α138.8
C-4'133.8
C-1'130.7
C-6'129.3
C-5'124.6
C-3'124.2
C-β123.4

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. sdsu.eduyoutube.com For this compound, this would confirm the coupling between the vinylic protons (H-α and H-β) and the couplings between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to assign the carbon signals based on the previously assigned proton signals. columbia.edu For example, the signal for C-α would show a cross-peak with the signal for H-α.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the vinylic proton H-β and the aromatic carbon C-1', and between the carboxylic acid proton and the carbonyl carbon (C=O) and C-α.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the carboxylic acid and the nitro group. guidechem.com

The carboxylic acid group gives rise to a broad O-H stretching band in the region of 2500–3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid is observed as a strong absorption band around 1705 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The C=C stretching of the alkene and the aromatic ring typically appear in the 1600-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500–3000 (broad)
Carboxylic AcidC=O stretch~1705
Nitro GroupAsymmetric NO₂ stretch~1530
Nitro GroupSymmetric NO₂ stretch~1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands resulting from π–π* transitions in the conjugated system, which includes the phenyl ring, the double bond, and the carbonyl group. beilstein-journals.org The presence of the nitro group also influences the electronic spectrum. Studies on nitrocinnamic acid isomers show absorption maxima (λₘₐₓ) in the range of 300-355 nm. For a derivative of this compound, absorption bands were observed at approximately 249 nm. beilstein-journals.org Another study reports a λₘₐₓ of 330 nm for this compound. rsc.org

Table 4: UV-Vis Absorption Data for this compound and its Derivatives

Compound/Derivativeλₘₐₓ (nm)Reference
This compound derivative333, 355
2NCLG (a this compound derivative)~249 beilstein-journals.org
This compound (4A)330 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of trans-2-nitrocinnamic acid provides key information for its structural confirmation. The compound's molecular formula is C₉H₇NO₄, with a molecular weight of approximately 193.16 g/mol . nist.govnist.govbiosynth.combiosynth.com

In the mass spectrum, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight. miamioh.edu For substituted cinnamic acids, fragmentation often involves characteristic losses from the main structure. While specific fragmentation data for this compound is not extensively detailed in the provided results, general fragmentation patterns for cinnamic acids can be inferred. For instance, trans-cinnamic acid itself shows a fragmentation pattern dominated by the consecutive loss of CO₂ (44 amu) and C₂H₂ (acetylene, 26 amu). researchgate.net

Studies on other ortho-substituted cinnamic acids, such as 2-halocinnamic acids, reveal that intramolecular aromatic substitution can occur, leading to the formation of coumarin-like ions. core.ac.uk For this compound, analogous complex fragmentation pathways involving the ortho-nitro group are expected, which would be crucial for its specific identification and differentiation from its isomers.

Table 1: Key Mass Spectrometry Data for trans-2-Nitrocinnamic Acid

ParameterValueReference
Molecular FormulaC₉H₇NO₄ nist.govnist.gov
Molecular Weight193.1562 g/mol nist.govnist.gov
Predicted [M+H]⁺194.04478 m/z uni.lu
Predicted [M-H]⁻192.03022 m/z uni.lu

Crystallographic Analysis and Solid-State Structure of this compound

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. uol.deceitec.czyoutube.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of the material.

For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming molecular structures and understanding their packing in the solid state. For example, the structure of sodium 2-nitrocinnamate dihydrate was determined to be a one-dimensional coordination polymer. qut.edu.auqut.edu.au In this structure, the sodium ion is coordinated to oxygen atoms from the carboxylate groups of three separate nitrocinnamate ligands and three water molecules, forming a six-coordinate octahedral geometry. qut.edu.au Such studies are crucial for the rational design of new materials with desired properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for cinnamic acids due to its profound impact on their solid-state reactivity. The different packing arrangements in polymorphs can lead to different products upon photochemical reaction, or even render the crystal light-stable. wits.ac.zaresearchgate.net The pioneering work of Schmidt on the [2+2] photodimerization of trans-cinnamic acids in the solid state established that the crystal packing dictates the stereochemistry of the cyclobutane (B1203170) product (α-truxillic or β-truxinic acids). wits.ac.zaniscpr.res.in This reactivity is governed by the topochemical postulate, which requires the reacting double bonds to be parallel and within a distance of approximately 4.2 Å. niscpr.res.in

Crystal engineering provides a strategy to control the solid-state arrangement of molecules to achieve a desired reaction outcome. This is particularly relevant for controlling the photodimerization of cinnamic acid derivatives. researchgate.net Techniques such as co-crystallization, where the target molecule is crystallized with a second "co-former" molecule, can be used to form new supramolecular structures with altered packing. jddtonline.inforesearchgate.net For instance, co-crystals of cinnamic acid derivatives have been designed to control regioselectivity in photodimerization reactions. researchgate.netbilkent.edu.tr This approach can enforce a specific packing arrangement, facilitating cross-dimerization between two different alkenes or enabling reactions for compounds that are unreactive in their pure crystalline form. niscpr.res.inbilkent.edu.tr Research has explored using various interactions, such as hydrogen bonding and halogen bonding, to guide the assembly of these multi-component crystals. researchgate.netbilkent.edu.tr

Computational Chemistry for Structural Insights and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, properties, and reactivity of molecular systems. DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction mechanisms. researchgate.netresearchgate.net

In the context of this compound and its derivatives, DFT calculations have been applied to study reaction mechanisms. For example, in the halodecarboxylation of cinnamic acids, DFT studies showed that the rate-determining step is the electrophilic addition of a halogen atom to the double bond. scielo.br DFT can also be combined with other techniques to validate experimental data. For instance, computational tools can be used to cross-validate NMR assignments and to model electron density maps to predict nucleophilic and electrophilic sites, thereby offering insights into the compound's reactivity. Furthermore, DFT calculations have been employed to compute the first static hyperpolarizability of derivatives of p-nitrocinnamic acid to assess their nonlinear optical (NLO) properties. researchgate.net

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as conformational changes and interactions with the environment. nih.govacs.org By simulating the motions of atoms and molecules over time, MD can complement static computational methods like DFT.

For systems involving cinnamic acid derivatives, MD simulations can be combined with DFT to provide a more complete picture of reactivity. This combined approach can model solvent effects on reaction pathways and determine transition-state energies. For example, MD simulations can be used to study the stability of a ligand-protein complex, where the root-mean-square deviation (RMSD) can indicate the stability of the complex over the simulation time. nih.gov While specific MD simulation studies focused solely on this compound were not found in the search results, the methodology is broadly applicable. Such simulations could be used to investigate the conformational flexibility of the molecule in different solvents, study its aggregation behavior, or simulate its interaction with biological macromolecules or crystal surfaces, providing valuable data for materials science and pharmaceutical research.

Reactivity and Reaction Mechanisms of 2 Nitrocinnamic Acid

Photochemical Reactions of 2-Nitrocinnamic Acid

The presence of both a nitro group and an α,β-unsaturated carboxylic acid system in this compound leads to complex and interesting photochemical behavior. Exposure to ultraviolet (UV) light can initiate distinct reaction pathways, primarily photocyclization and photoisomerization.

Photocyclization Pathways

Upon UV irradiation, the ortho-nitro group of this compound plays a critical role in intramolecular cyclization reactions. This process is initiated by the formation of transient intermediates. Specifically, UV light can generate an aci-nitro tautomer, which has a maximum absorption at approximately 400 nm. This transient species is unstable and can decay through a cyclization pathway to form 1,3-dihydrobenzisoxazol-1-ol derivatives or nitrosobenzyl hemiacetals. These light-induced cyclization pathways are significant in the context of photolabile protecting groups in organic synthesis.

Photoisomerization Processes

In addition to photocyclization, irradiating cinnamic acids, including the nitro-substituted variants, in solution can induce a reversible trans-cis (E/Z) isomerization of the alkene double bond. bloomtechz.com For nitrocinnamate esters, studies have shown that trans-cis photoisomerization is an initial process that occurs until a photoequilibrium is reached, after which photocyclization becomes the subsequent and more dominant reaction. bloomtechz.com The ability to undergo isomerization upon light exposure is a characteristic photochemical property of the cinnamic acid backbone. bloomtechz.com

Thermal Decomposition and Stability of this compound

This compound is a crystalline solid with a high melting point of approximately 243–245°C, indicating considerable thermal stability under normal conditions. Safety data for the compound and its derivatives confirm that it is stable under standard storage and handling conditions. fishersci.comchemicalbook.comthermofisher.comthermofisher.com However, at elevated temperatures, it will undergo thermal decomposition. This decomposition can generate irritating and toxic gases, including oxides of nitrogen (NOx) and carbon (CO, CO₂). fishersci.comthermofisher.comaksci.com While specific studies on the thermal decomposition of the 2-nitro isomer are limited, related compounds like esters of 4-nitrocinnamic acid have been shown to be extremely thermally stable, with decomposition observed only at temperatures above 300°C. tandfonline.com

Hydrogenation and Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound is susceptible to a variety of reduction reactions, which can yield different products depending on the reagents and conditions employed. These reactions are fundamental for the synthesis of various nitrogen-containing heterocyclic compounds and amino acids.

A primary transformation is the complete reduction of the nitro group to an amine. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, selectively reduces the nitro group to form 2-aminocinnamic acid. commonorganicchemistry.com The efficiency of this reaction can be pH-sensitive, with acidic conditions often favoring a complete reduction. Indium in the presence of ammonium (B1175870) chloride has also been used to reduce this compound to 2-aminocinnamic acid. semanticscholar.org

Alternatively, reduction under different conditions can lead to intramolecular cyclization. Treatment with ammonium sulfide (B99878) results in the reduction of the nitro group, which is followed by an immediate intramolecular cyclization to yield carbostyril (also known as 2-quinolone or 2-hydroxyquinoline). This reaction proceeds through intermediate nitroso and hydroxylamine (B1172632) species. Similarly, reduction using stannous chloride (SnCl₂) in an alcoholic solvent is a well-established method for converting this compound into heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.net

Reagent(s)ConditionsMajor Product(s)Reference
H₂/Pd-CCatalytic hydrogenation, can be pH-sensitive (acidic)2-Aminocinnamic acid
Ammonium sulfideAqueous/alcoholic solutionCarbostyril (2-Quinolone)
SnCl₂·2H₂OAbsolute ethanol (B145695), reflux2-Aminocinnamic acid, leading to 6-methoxycarbostyril (for substituted analog) researchgate.net
Indium/NH₄ClWater-ethanol mixture2-Aminocinnamic acid semanticscholar.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound allows for a range of classical transformations, most notably the formation of esters.

Esterification

This compound can be readily converted into its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netresearchgate.netbyjus.com This reaction is reversible, and conditions are often optimized by using an excess of the alcohol or by removing the water formed during the reaction. byjus.com This method has been successfully used to synthesize a variety of alkyl and aryl esters of this compound for research purposes, including studies on their biological activity. researchgate.netresearchgate.net For instance, isopropyl 2-nitrocinnamate was synthesized via Fischer esterification as part of an investigation into the antifungal properties of nitrocinnamate derivatives. researchgate.netresearchgate.net

Reaction TypeReagentsExample ProductReference
Fischer EsterificationAlcohol (e.g., Isopropanol), Acid Catalyst (e.g., H₂SO₄)Isopropyl 2-nitrocinnamate researchgate.netresearchgate.net
Fischer EsterificationMethanol, H₂SO₄Methyl 2-nitrocinnamate

Amidation

The carboxylic acid functional group of this compound allows it to undergo amidation reactions to form 2-nitrocinnamides. This transformation is typically achieved by activating the carboxyl group, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents are effective for this purpose. For instance, the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) or the use of dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of the amide bond. nih.gov Another common strategy involves the conversion of the carboxylic acid to a more reactive acyl halide, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which then readily reacts with an amine. beilstein-journals.org

Research has shown that amides derived from this compound are valuable synthetic intermediates. unimi.it For example, these amides have been successfully cyclized to produce indole (B1671886) derivatives. unimi.it While many studies focus on the broader class of cinnamic acids, the methods are generally applicable. For example, amidation of cinnamic acid has been achieved using a triphenylphosphine/iodine (PPh₃/I₂) reagent system. beilstein-journals.org

A summary of common reagents used for the amidation of carboxylic acids like this compound is presented below.

Reagent Class Specific Examples Mechanism of Action
CarbodiimidesEDC, DCCActivates the carboxyl group to form a reactive O-acylisourea intermediate.
AdditivesHOBt, HOSuReacts with the activated intermediate to form a less reactive, but more stable active ester, reducing side reactions.
Acyl Halide FormersSOCl₂, PCl₃, PCl₅Converts the carboxylic acid to a highly reactive acid chloride. beilstein-journals.org
Phosphonium SaltsBOP, PyBOPForms an active ester intermediate that readily reacts with amines.
Hypervalent IodineTFEDMAProceeds via an active acid fluoride (B91410) intermediate. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The reactivity of the phenyl ring in this compound towards substitution reactions is dictated by the electronic properties of its substituents: the nitro group (-NO₂) and the propenoic acid group (-CH=CHCOOH).

Electrophilic Aromatic Substitution

Both the nitro group and the propenoic acid group are strongly electron-withdrawing, and therefore, deactivating towards electrophilic aromatic substitution. psu.edu The nitro group is a meta-director, while the vinyl group is an ortho-, para-director. The combined effect of these two deactivating groups makes further electrophilic substitution on the aromatic ring of this compound challenging. rsc.org

Studies on the nitration of cinnamic acid derivatives using mixed acids (sulfuric and nitric acid) show that the aromatic nucleus is significantly deactivated. psu.edursc.org In the case of ethyl 2-nitrocinnamate, attempted nitration with mixed acid resulted in decomposition to 2-nitrobenzaldehyde (B1664092), indicating that the reaction conditions required are harsh enough to cause oxidative cleavage of the side chain rather than substitution on the highly deactivated ring. psu.edu This suggests that forcing conditions required for electrophilic aromatic substitution on this compound may lead to degradation or side-chain reactions. psu.edursc.org The generation of the active electrophile in such reactions, for example the nitronium ion (NO₂⁺), occurs via protonation of nitric acid by a stronger acid like sulfuric acid. masterorganicchemistry.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, provided a suitable leaving group is present on the aromatic ring. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). pressbooks.pubwikipedia.org

In this compound, the nitro group at the C2 position acts as a powerful activating group. wikipedia.org While this compound itself does not possess a leaving group, a derivative such as 4-halo-2-nitrocinnamic acid would be highly susceptible to nucleophilic attack at the C4 position (para to the nitro group). The nitro group would effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.org Similarly, a leaving group at the C6 position (ortho to the nitro group) would also be activated. An analogous reaction is seen in 2-chloro-6-fluorocinnamic acid, where fluorine displacement can be achieved via nucleophilic aromatic substitution. vulcanchem.com

Polymerization and Oligomerization Studies Involving this compound

This compound and its salts can participate in polymerization reactions, primarily through the coordination capabilities of its carboxylate group or by being incorporated into larger polymer backbones.

A notable example is the formation of a one-dimensional coordination polymer from the sodium salt of trans-2-nitrocinnamic acid. iucr.org The resulting compound, sodium 2-nitrocinnamate dihydrate, [Na(C₉H₆NO₄)(H₂O)₂]n, features chains built from six-coordinate octahedral sodium centers. iucr.org Each sodium ion is coordinated to three carboxylate oxygen atoms from different cinnamate (B1238496) ligands and three water molecules. iucr.org These units link to form a polymeric chain, which is further stabilized by hydrogen bonds involving the water molecules and the carboxylate and nitro groups. iucr.org

Structural Feature Description Bond Lengths (Å)
Sodium CoordinationOctahedral NaO₆ centersNa–O (carboxylate): 2.4370–2.5046 iucr.org
Na–O (water): 2.3782–2.4404 iucr.org
Polymer StructureOne-dimensional chains linked by bridging carboxylate and water ligands. iucr.org

Beyond coordination polymers, this compound has been utilized in polymer-supported synthesis. For instance, it has been used to create a polymer-supported iminophosphorane intermediate, which serves as a precursor in the solid-phase synthesis of 3,4-dihydroquinazolines. nih.gov This application leverages the reactivity of the nitro and carboxylic acid groups while anchoring the molecule to a solid support.

Furthermore, the general class of cinnamic acids is known to form photoreactive polyanhydrides where the cinnamic acid units are part of the main polymer chain, indicating another potential route for the polymerization of its 2-nitro derivative. researchgate.net A derivative, 4',5'-(methylenedioxy)-2-nitrocinnamic acid, has also been investigated for its ability to bind to the polymerization interface of a mutant protein, thereby inhibiting its pathological polymerization.

Applications of 2 Nitrocinnamic Acid and Its Derivatives in Advanced Materials

2-Nitrocinnamic Acid in Photosensitive Materials and Photoresists

This compound and its derivatives have garnered attention for their applications in photosensitive materials, particularly in the formulation of photoresists. Photoresists are light-sensitive materials used in processes like photolithography to create patterned coatings on surfaces, a fundamental technique in the manufacturing of microelectronics.

The photochemical reactivity of the nitro group in this compound is a key attribute for its use in these applications. This compound can act as a development speed enhancer in photoresist compositions. google.comgoogle.com.pg When added to a photoresist formulation, which typically includes a film-forming resin (like a novolak resin) and a photosensitive component, nitrocinnamic acid can increase the development speed by up to a 20 percent weight level, based on the combined weight of the resin and sensitizer. google.comgoogle.com.pggoogleapis.com

The functionality of this compound in this context is linked to its ability to undergo photochemical transformations upon exposure to light, which can alter the solubility of the photoresist film in developer solutions. cymitquimica.com The cinnamic acid moiety itself is known for its photo-responsive behavior, including photoisomerization and photocycloaddition reactions, which are crucial for creating materials with specific electronic and optical properties. researchgate.net For instance, the [2+2] cycloaddition reaction of cinnamic acid derivatives under UV illumination can induce cross-linking in polymers, a process that is fundamental to the function of negative photoresists. researchgate.net

Utilization of this compound in Optical and Electronic Devices

The unique electronic and photochemical properties of this compound and its derivatives make them valuable in the development of various optical and electronic devices. cymitquimica.com The presence of the electron-withdrawing nitro group significantly influences the compound's reactivity and electronic characteristics. cymitquimica.com

One area of application is in organic light-emitting diodes (OLEDs). Cinnamic acid-functionalized conjugated polymers have been synthesized and utilized as emissive layers in OLEDs. researchgate.net The ability of these materials to be cross-linked via UV illumination, a process known as photocycloaddition, is a significant advantage in the fabrication of layered optoelectronic devices. researchgate.net This cross-linking modulates the solubility of thin films, which is a critical challenge in solution-phase manufacturing. researchgate.net

Furthermore, the photochemical properties of cinnamic acid derivatives are exploited in the creation of materials for optical data storage and other photonic devices. researchgate.net The irreversible nature of the cinnamate (B1238496) photoproduct makes these materials suitable for such applications. researchgate.net Research has also demonstrated that cinnamic acid-containing compounds can be cross-linked under electron radiation, making them applicable in electron beam lithography for creating high-resolution structures not achievable with conventional photolithography. researchgate.net

The broader class of nitrocinnamic acids, including isomers like 4-nitrocinnamic acid, has shown potential in electronic chemicals. bloomtechz.com They can be used as modifiers for semiconductor materials and as additives in electronic packaging materials to improve thermal and chemical stability, thereby extending the lifespan and reliability of electronic devices. bloomtechz.com

Role of this compound in the Development of Supramolecular Assemblies

This compound and its isomers serve as building blocks in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. These assemblies are held together by non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.

Research has shown that derivatives of nitrocinnamic acid can form various chiral nanostructures through self-assembly. beilstein-journals.org For example, chiral amphiphiles have been synthesized by linking trans-nitrocinnamic acids to an L-glutamic acid-based lipid. beilstein-journals.org The position of the nitro group on the cinnamic acid was found to significantly influence the resulting self-assembled nanostructures. beilstein-journals.org

Interestingly, while the self-assembly of some cinnamic acid derivatives is photo-responsive, the nanostructures formed from the aforementioned nitrocinnamic amide gelators did not exhibit photo-responsive properties under UV irradiation. beilstein-journals.org This highlights the nuanced control that chemical structure exerts over the functional properties of supramolecular systems.

In a related context, the isomer trans-3-nitrocinnamic acid has been shown to self-assemble into helical structures in solution, exhibiting spontaneous symmetry breaking. acs.org This phenomenon, where a system that is initially symmetric develops a chiral preference, is of fundamental interest in understanding the origins of chirality in nature. The unequal numbers of left- and right-handed helices result in a net supramolecular chirality that can be detected. acs.org This work underscores how subtle changes in molecular structure, such as the position of the nitro group, can have a profound impact on the self-assembly process. acs.org

This compound as a Precursor for Nitrogen-Containing Heterocycles

This compound is a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds. These cyclic structures, which incorporate at least one nitrogen atom in the ring, are of significant interest due to their widespread presence in pharmaceuticals, agrochemicals, and other functional materials. nih.govnih.gov

A key transformation of this compound is the reduction of its nitro group to an amine, which yields 2-aminocinnamic acid. This reduction can be achieved through catalytic hydrogenation. The resulting amino group can then participate in various cyclization reactions to form heterocyclic systems.

One notable application is in the Baeyer-Emmerling indole (B1671886) synthesis. The precursor to this compound, 2-nitrocinnamaldehyde (B74183), can be oxidized to form the acid, which is then used to produce indole and its derivatives. wikipedia.org Indole is a fundamental heterocyclic scaffold found in many biologically active compounds. ajrconline.org

Furthermore, reduction reactions of this compound using reagents like stannous chloride can lead to the formation of other heterocyclic compounds such as hydroxyquinoline and N-hydroxyindole derivatives. The versatility of this compound also extends to polymer-supported syntheses of quinazolines, another important class of bioactive heterocycles. The ability to readily form these complex ring systems makes this compound a useful building block in organic synthesis. researchgate.net

Potential Applications of this compound in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. wikipedia.org They are of great interest for modifying surface properties and for applications in biosensors, electronics, and nanotechnology. rsc.orgnih.gov The structure of a SAM typically consists of a head group that binds to the substrate, a spacer or tail, and a terminal functional group that dictates the surface chemistry. wikipedia.org

While direct applications of this compound in SAMs are not extensively documented in the provided search results, its chemical structure suggests potential in this area. The carboxylic acid group of this compound can serve as a head group for binding to certain substrates. Carboxylic acid-terminated SAMs are used to create surfaces for immobilizing proteins, peptides, and other ligands, often for biosensor applications. dojindo.com

The formation of SAMs is a process of self-assembly, and as discussed previously, nitrocinnamic acid derivatives have shown the ability to form ordered supramolecular structures. beilstein-journals.orgacs.org This inherent self-assembling nature could be harnessed for the creation of well-defined monolayers. The nitro group present in this compound would be a terminal functional group on the SAM surface. This nitro functionality could then be chemically modified, for instance, by reduction to an amine group, to create a reactive surface for further functionalization.

The stability of SAMs can be a concern, with some studies showing that certain terminal groups can lead to degradation of the monolayer over time. nih.gov Therefore, the stability and ordering of SAMs derived from this compound would need to be investigated to determine their viability for specific applications.

Computational and Theoretical Studies on 2 Nitrocinnamic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of 2-nitrocinnamic acid. These computational methods provide insights into molecular properties that are often challenging to determine experimentally.

DFT calculations have been used to investigate the structural and electronic properties of this compound derivatives. researchgate.net For instance, the B3LYP method with a 6-31G(d,p) basis set has been employed to calculate the Mulliken charge population on substituted cinnamic acids, offering a picture of the electron distribution within the molecule. bnl.gov The electronic structure is significantly influenced by the nitro group (-NO₂) and the carboxylic acid group (-COOH), both of which are electron-withdrawing. This electronic arrangement is crucial in determining the molecule's reactivity.

The energetics of this compound have also been a subject of theoretical investigation, especially in the context of its thermal stability. Semi-empirical methods like RM1 have been used to compute theoretical decomposition enthalpies. scispace.com These calculations help in predicting the energy content and thermal hazards associated with the compound. scispace.com The energy content (ΔdH0) is determined by the difference between the formation enthalpy of the compound and its decomposition products. scispace.com Such theoretical predictions are valuable in assessing the stability of nitroaromatic compounds. scispace.com

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. For derivatives of this compound, these have been studied using DFT. researchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap provide information about the molecule's kinetic stability and its propensity to engage in chemical reactions. researchgate.net The molecular electrostatic potential (MEP) map, another product of quantum chemical calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Calculated Energetic Properties of this compound

PropertyCalculated ValueMethodReference
Decomposition Enthalpy-233 kJ/molRM1 scispace.com

Note: The provided data is based on available literature and may vary depending on the computational method and basis set used.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds within its structure. Key dihedral angles include the rotation of the nitro group relative to the phenyl ring and the orientation of the carboxylic acid group with respect to the acrylic acid side chain.

Computational studies have explored the potential energy surfaces (PES) of cinnamic acid derivatives to understand their conformational preferences. rsc.org For ortho-substituted derivatives like this compound, steric hindrance between the nitro group and the acrylic acid side chain can lead to non-planar ground state structures. rsc.org The rotation of the nitro group relative to the phenyl ring is a critical factor influencing the molecule's π-conjugation and, consequently, its optical and electronic properties. rsc.org

The Knoevenagel condensation, a common synthetic route to cinnamic acids, involves the reaction of an aromatic aldehyde with malonic acid. rsc.org Computational analysis has been used to study the conformations of intermediates in this reaction, highlighting the role of steric hindrance in directing the reaction pathway. rsc.org

While specific detailed conformational analyses and potential energy surfaces for this compound are not extensively documented in the provided search results, the general principles derived from studies on similar compounds are applicable. The interplay between electronic effects (like conjugation) and steric effects dictates the most stable conformations.

Reaction Pathway Exploration and Transition State Analysis for this compound Conversions

Computational methods are powerful tools for exploring the mechanisms of chemical reactions involving this compound. By mapping reaction pathways and identifying transition states, researchers can gain a deeper understanding of reaction kinetics and selectivity.

One important conversion of this compound is its reduction, which can lead to various heterocyclic products. For example, the reduction with stannous chloride (SnCl₂) in alcoholic solvents can yield hydroxyindole and hydroxyquinoline derivatives through intramolecular cyclization. researchgate.net DFT calculations can be employed to elucidate the plausible mechanisms for the formation of these products. researchgate.net Such studies can trace the transformation of the nitro group and the subsequent cyclization steps, identifying key intermediates and transition states along the reaction coordinate. researchgate.net

The synthesis of cinnamic acids via the Knoevenagel-Doebner condensation has also been a subject of mechanistic investigation. Computational modeling can be used to identify transition states and optimize reaction conditions for such syntheses. Furthermore, the decarboxylation of related dicarboxylic acids, which can occur during certain synthetic procedures, has been studied computationally to understand the reaction thermodynamics. scispace.com

Another area of interest is the Hunsdiecker reaction of cinnamic acids. scielo.br Theoretical calculations, such as those using the B3LYP/6-31++G(d,p) level of theory, have been used to analyze the reaction's transition state and confirm the proposed mechanism through Intrinsic Reaction Coordinate (IRC) analysis. scielo.brscielo.br These computational studies provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction.

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed to complement experimental data. While specific calculated NMR data for this compound is not abundant in the provided results, general trends for protons on trigonal planar carbons (like those in the benzene (B151609) ring and the double bond) are known to appear in specific regions of the ¹H NMR spectrum. libretexts.org Computational methods can predict these shifts with increasing accuracy, aiding in the structural elucidation of this compound and its derivatives. rsc.org For instance, ¹³C NMR spectra can also be simulated. researchgate.netrsc.org

Vibrational Spectroscopy (IR and Raman): The vibrational spectra (Infrared and Raman) of this compound and its derivatives have been a subject of both experimental and theoretical studies. researchgate.net DFT calculations are frequently used to compute theoretical vibrational wavenumbers. researchgate.net A comparison between the calculated and experimental spectra can lead to a detailed assignment of the vibrational modes of the molecule. researchgate.net The good coherence often observed between theoretical and experimental spectra validates the computational approach. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For cinnamic acid derivatives, TD-DFT calculations have been used to study their optical properties. rsc.org The electronic transitions, such as the HOMO to LUMO transition, can be characterized, providing insight into the nature of the electronic excitations. rsc.org

Table 2: Experimentally Observed and Computationally Relevant Spectroscopic Data for Cinnamic Acid Derivatives

Spectroscopic TechniqueCompoundObserved/Calculated FeatureReference
¹H NMRThis compoundδ 8.06-8.04 (d, J = 8 Hz, 1H), 7.92-7.90 (d, J = 8 Hz, 1H), 7.87-7.83 (d, J = 8 Hz, 1H), 7.72-7.67 (t, 1H), 6.57-6.53 (d, J = 16 Hz, 1H) rsc.org
¹³C NMRThis compoundδ 167.1, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2 rsc.org
IRThis compoundAvailable, often compared with theoretical vibrational wavenumbers nih.gov
UV-VisThis compound derivativeλmax = 330 nm, Calculated with TD-DFT rsc.org

Note: The NMR data is from a specific experimental record and may vary slightly depending on the solvent and conditions. Computational predictions aim to reproduce these experimental values.

Environmental and Green Chemistry Considerations for 2 Nitrocinnamic Acid

Degradation Pathways and Environmental Fate of 2-Nitrocinnamic Acid

The environmental persistence and degradation of this compound are governed by its chemical structure, which includes a nitro group, a phenyl ring, and a propenoic acid side chain. Its fate is determined by a combination of biotic and abiotic processes.

Biotic Degradation: Bacterial degradation of nitroaromatic compounds is a significant environmental pathway. While direct studies on this compound are limited, research on analogous compounds provides insight. For instance, Arthrobacter sp. SPG has been shown to utilize 2-nitrobenzoate (B253500) as its sole carbon and energy source. nih.gov The degradation proceeds via an oxidative pathway, where a monooxygenase enzyme converts 2-nitrobenzoate to salicylate (B1505791) with the release of a nitrite (B80452) ion. nih.gov The salicylate is then hydroxylated to catechol, which undergoes ring cleavage. nih.gov It is plausible that similar enzymatic machinery could act on this compound, initiating degradation by reducing the nitro group or oxidizing the side chain. The bacterial catabolism of phenylpropanoids plays a crucial role in recycling these carbon sources in the ecosystem. nih.gov

Abiotic Degradation: Abiotic degradation mechanisms, such as photodegradation and oxidation by atmospheric radicals, are also critical.

Photochemical Reactivity: The nitro group makes the compound susceptible to light-induced reactions. UV irradiation can generate transient intermediates like aci-nitro tautomers that can lead to further degradation. The photodegradation of related nitrocinnamic acids has been observed, indicating this is a likely environmental fate. researchgate.net

Ozonolysis: In aqueous solutions, ozone reacts with cinnamic acids. researchgate.netpsu.edu Studies on 4-nitrocinnamate show that ozonolysis breaks the alkene double bond, yielding 4-nitrobenzaldehyde, glyoxylic acid, and formic acid. researchgate.netpsu.edu This suggests that atmospheric ozone or ozone used in water treatment could effectively degrade this compound.

Environmental Mobility: The mobility of this compound in the environment is influenced by its physical properties. It has low water solubility, which suggests it is not likely to be highly mobile in soil and that spillage is unlikely to penetrate the soil deeply. thermofisher.com Safety data for the related 3-Nitrocinnamic acid indicates high persistence in both water/soil and air, with low bioaccumulation potential and low mobility in soil. cymitquimica.com

Degradation TypeProcessKey Intermediates / ProductsReference
BioticBacterial monooxygenase and dioxygenase activity (by analogy with 2-nitrobenzoate)2-Aminocinnamic acid, Salicylate, Catechol nih.gov
AbioticPhotodegradation (UV)Aci-nitro tautomers, benzisoxazolol derivatives
Ozonolysis (by analogy with 4-nitrocinnamate)2-Nitrobenzaldehyde (B1664092), Glyoxylic acid, Formic acid researchgate.netpsu.edu

Development of Environmentally Benign Synthetic Routes

Traditional synthesis methods for cinnamic acids, such as the Perkin reaction, often involve harsh conditions, hazardous reagents, and significant waste generation. google.com Modern synthetic chemistry focuses on developing greener alternatives that improve efficiency and reduce environmental impact.

Traditional vs. Greener Methods: The Knoevenagel-Doebner condensation is now the preferred and more efficient method for producing this compound compared to older routes like the direct nitration of cinnamic acid or the Perkin reaction. It involves the condensation of 2-nitrobenzaldehyde with malonic acid.

Recent advances have focused on making the Knoevenagel-Doebner reaction even more environmentally friendly:

Solvent Choice: Replacing volatile and toxic organic solvents like pyridine (B92270) with water is a key green strategy. psu.eduiau.ir Water is non-toxic, non-flammable, and economical. Some methods have successfully used water as a benign solvent for cinnamic acid derivatization. beilstein-journals.orgbeilstein-journals.org

Catalysis: The classic reaction often uses pyridine as both a solvent and a base, which is carcinogenic. rsc.org Research has explored alternatives like the amino acid L-proline, triethylamine (B128534), or inexpensive basic catalysts that can be easily recovered and reused. psu.eduiau.irrsc.org

Energy Input: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes with comparable or improved yields, minimizing energy consumption. psu.eduiau.ir The combination of microwave and ultrasound irradiation has also proven effective for accelerating the reaction in aqueous media. psu.edu

Alternative Reagents: The use of indium metal as a reducing agent in aqueous ethanol (B145695) has been explored for reactions involving aromatic nitro compounds, offering an alternative under environmentally friendly conditions. semanticscholar.org

Synthetic RouteTypical ConditionsAdvantagesGreen Chemistry DrawbacksReference
Perkin ReactionHigh temperature (4-10 hours), Acetic anhydride (B1165640), Sodium acetate (B1210297)Established methodHigh energy use, side products, significant wastewater. google.com scispace.comatamanchemicals.com
Nitration of Cinnamic AcidNitric acid, Sulfuric acidDirect functionalizationUse of strong, hazardous acids; potential for runaway reactions; waste acid generation.
Knoevenagel-Doebner Condensation (Classic)2-Nitrobenzaldehyde, Malonic acid, Pyridine/Piperidine catalystHigher yield and simplicity than Perkin. Uses toxic and carcinogenic pyridine solvent/catalyst. rsc.org rsc.org
Green Knoevenagel-DoebnerAqueous media, microwave/ultrasound energy, eco-friendly catalysts (e.g., L-proline)Reduced reaction time, avoids toxic solvents, lower energy use, simple product separation.May require optimization for industrial scale. psu.eduiau.ir

Recycling and Waste Minimization Strategies in this compound Production

Implementing recycling and waste minimization is crucial for the economic and environmental viability of this compound production. These strategies are closely linked to the choice of synthetic route.

Waste from Traditional Routes: The direct nitration of cinnamic acid utilizes strong acids like nitric and sulfuric acid, generating a significant amount of acidic wastewater that is costly to neutralize and dispose of. Similarly, the Perkin reaction is noted for producing a large volume of waste water during product workup. google.com

Modern Waste Reduction Strategies:

Spent Acid Recycling: In processes involving nitration, a key environmental and economic strategy is the recycling of spent sulfuric acid. A novel process developed for the production of a similar compound, 2-cyano-4-nitroaniline, demonstrates this principle. google.com The process uses extraction to separate the product and byproducts from the nitrified waste acid. This allows the recovery of a pure, dilute sulfuric acid that can be reconcentrated and reused, eliminating waste acid discharge and reducing the need for fresh acid. google.com

Catalyst Recovery and Reuse: The shift from homogeneous catalysts like pyridine to heterogeneous or easily recoverable catalysts is a cornerstone of green chemistry. Using catalysts that can be filtered off and reused for multiple cycles reduces waste and lowers production costs. beilstein-journals.org

Solvent Minimization: The most effective way to reduce solvent waste is to eliminate the solvent altogether (solvent-free conditions) or to use water as the solvent. psu.edu Aqueous-based syntheses simplify product separation, often allowing the product to be isolated by simple filtration, and the aqueous phase, potentially containing a water-soluble catalyst, can be recycled. google.com

Waste SourceAssociated Production StepMinimization / Recycling StrategyReference
Spent Sulfuric/Nitric AcidDirect Nitration of Cinnamic AcidAdopt Knoevenagel-Doebner route; Implement acid extraction and reconcentration for recycling. google.com
Organic Solvents (e.g., Pyridine, Toluene)Knoevenagel-Doebner CondensationReplace with green solvents like water or use solvent-free conditions; Recover and redistill solvents where unavoidable. psu.edursc.org
Aqueous Waste StreamPerkin Reaction, Product WorkupUtilize greener syntheses (e.g., aqueous Knoevenagel) that simplify workup and reduce water usage. google.com
Spent CatalystCatalyzed ReactionsEmploy heterogeneous or recoverable catalysts that can be separated and reused for multiple reaction cycles. beilstein-journals.org

Future Directions and Emerging Research Avenues for 2 Nitrocinnamic Acid

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 2-nitrocinnamic acid and its derivatives is undergoing significant evolution, with a focus on improving efficiency, selectivity, and sustainability. While classical methods like the Knoevenagel-Doebner condensation remain valuable, new frontiers are being explored in catalysis and reaction engineering.

Recent advancements include the use of microwave-assisted condensation, which can drastically reduce reaction times for Knoevenagel-Doebner reactions from hours to just a few minutes while maintaining comparable yields. Furthermore, the development of novel catalytic systems is a major area of research. Palladium-catalyzed deoxygenation of this compound derivatives using carbon monoxide as a reductant in continuous flow reactors represents a modern approach to producing indoles. rsc.org This method allows for efficient catalyst recovery and process control. rsc.org Another mild and innovative method involves the use of diborane (B8814927) reagents to achieve the deoxygenation of o-nitrostyrenes, including this compound, to form indoles under gentle conditions. acs.org

A significant trend is the one-pot synthesis of complex heterocyclic compounds from this compound. For instance, the reduction of this compound using stannous chloride (SnCl₂) in various alcoholic solvents can lead to the formation of N-hydroxyindole and hydroxyquinoline derivatives through an intramolecular cyclization process. researchgate.netnih.gov This approach streamlines the synthesis of valuable molecular scaffolds for pharmaceutical research. nih.gov

The functionalization of the carboxylic acid group is also seeing innovation. Transition-metal catalysts, including palladium, copper, and nickel, are being employed for reactions like amidation, offering new routes to a diverse range of derivatives. beilstein-journals.org

Table 1: Emerging Synthetic Methodologies for this compound and Derivatives

Methodology Catalyst/Reagent Key Feature Product Type Reference
Microwave-Assisted Condensation Base (e.g., Piperidine) Reduced reaction time This compound
One-Pot Reductive Cyclization Stannous Chloride (SnCl₂) Efficient synthesis of heterocycles Indole (B1671886)/Quinoline (B57606) derivatives researchgate.netnih.gov
Continuous Flow Deoxygenation Palladium(II) acetate (B1210297) / CO Catalyst recovery, process control Indole derivatives rsc.org
Mild Deoxygenation Diborane (B₂pin₂) Gentle reaction conditions Indole derivatives acs.org
Catalytic Amidation Transition Metals (Pd, Cu, Ni) C-N bond formation Cinnamic amides beilstein-journals.org

Advanced Material Applications and Device Integration

The unique chemical structure of this compound, featuring a nitro group, a carboxylic acid, and a reactive double bond, makes it a promising candidate for advanced materials. Research into a related compound, 4-Chloro-3-nitrocinnamic acid, shows applications in developing polymers and coatings, suggesting similar potential for the 2-nitro isomer. chemimpex.com Indeed, nitrocinnamic acid has been identified as a component in semiconductor-bonding resin compositions, highlighting its utility in the electronics industry. googleapis.com

A key application lies in photolithography and nanoscience. Cinnamic acid and its derivatives can undergo a [2+2] photocycloaddition reaction, which can be induced by light or electron beams. researchgate.net This reaction allows for the creation of insoluble cross-linked materials, forming the basis of photoresists. Electron-beam irradiation of cinnamate-containing films can produce nanoscale patterned substrates, which have potential applications in fabricating electronic devices and as scaffolds for tissue engineering. researchgate.net

Furthermore, derivatives of this compound are being used to create "smart" materials. Chiral amphiphiles synthesized from trans-2-nitrocinnamic acid have been shown to self-assemble into helical nanostructures, demonstrating its utility in the bottom-up fabrication of nanoarchitectures. beilstein-journals.org Precursors like 2-nitrocinnamaldehyde (B74183) are used to synthesize conducting polymers, which are being investigated for use in solar cells and other electronic devices.

Exploration of Bio-inspired Reactions and Biocatalysis

The biological potential of this compound is a burgeoning field of study. The molecule itself and its derivatives are being investigated for various biological activities. guidechem.comontosight.ai A significant area of emerging research is the use of enzymes to catalyze reactions involving this compound. For example, it is known that the nitro group can be hydrolyzed by nitroreductases. biosynth.com This opens the door to biocatalytic systems that could perform selective reductions or other transformations under mild, environmentally friendly conditions.

A study on a related compound, 3,4-methylenedioxy-6-nitrocinnamic acid, demonstrated its function as an inhibitor of the phenylpropanoid pathway in plant cell cultures to enhance the production of the valuable anticancer drug, Taxol. nih.gov This provides a strong precedent for using this compound derivatives to modulate biosynthetic pathways for the production of high-value metabolites.

Inspired by its biological activity, researchers are synthesizing libraries of this compound derivatives to screen for pharmacological effects. A recent study detailed the synthesis of fourteen alkyl and aryl esters of (E)-2-nitrocinnamic acid, which were then evaluated for antifungal activity against several Candida species. researchgate.net Among these, isopropyl 2-nitrocinnamate showed promising broad-spectrum antifungal properties. researchgate.net While these syntheses currently employ traditional chemical methods, the findings could guide future work in developing biocatalytic routes to these or similar bioactive compounds. researchgate.net

Interdisciplinary Research Combining this compound with Nanoscience and Biotechnology

The convergence of nanoscience and biotechnology offers exciting new avenues for this compound. The ability of its derivatives to self-assemble into nanostructures is a key enabling feature. beilstein-journals.org These self-assembled materials could be harnessed for biotechnological applications such as drug delivery or diagnostics.

The intersection of nanotechnology and materials science is evident in the use of cinnamate (B1238496) derivatives in high-resolution electron-beam lithography to create nanopatterned surfaces. researchgate.net These surfaces can function as scaffolds in tissue engineering, guiding cell growth and organization, which represents a direct link between materials science, nanoscience, and biotechnology. researchgate.net

The inherent biological activity of this compound derivatives, such as the antifungal properties of its esters, can be combined with nanotechnology. researchgate.net For example, bioactive derivatives could be incorporated into or coated onto nanoparticles to create targeted antimicrobial agents. The use of silver complexes as precursors for silver nanoparticles in medical applications is well-established, and the functional groups of this compound could potentially be used to stabilize or functionalize such nanoparticles. evitachem.com The compound's role in pharmaceutical and biotechnology research is underscored by its commercial availability for these sectors. scbt.comvwr.comvwr.com

Theoretical and Computational Advancements in Understanding this compound Behavior

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of this compound at the molecular level. Density Functional Theory (DFT) is widely used to model its structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

Researchers have employed DFT methods like B3LYP and M06-2X to investigate the reaction mechanisms for the synthesis of indole derivatives from this compound, shedding light on the interaction energies of reaction intermediates. researchgate.net Such calculations can help optimize reaction conditions and guide the design of new synthetic pathways. Hirshfeld surface analysis, another computational technique, has been used to understand the intermolecular interactions that govern the crystal packing of its derivatives. researchgate.net

Theoretical studies are also crucial for understanding the photochemical properties of this compound. The State-Averaged Complete Active Space Self-Consistent Field (SAC-CI) method has been used to calculate key parameters like excitation energies, absorption wavelengths, and dipole moments for various substituted cinnamic acids. rsc.org These calculations are vital for applications in photolithography and for designing molecules with specific light-absorbing properties for use as UV blockers or photosensitizers. rsc.org Comparing theoretical parameters with experimental data from techniques like FT-IR, Raman, and NMR spectroscopy provides a comprehensive understanding of the molecule's electronic structure and reactivity. researchgate.net

Table 2: Computational Methods in this compound Research

Computational Method Application Area Insights Gained Reference(s)
Density Functional Theory (DFT) Reaction Mechanism, Spectroscopy Structure, interaction energies, reaction pathways, vibrational frequencies researchgate.netresearchgate.netresearchgate.net
Hirshfeld Surface Analysis Crystal Engineering Intermolecular interactions, crystal packing researchgate.netresearchgate.net
SAC-CI / TD-DFT Photochemistry Excitation energies, absorption spectra, dipole moments rsc.org
Molecular Docking Medicinal Chemistry Binding interactions with biological targets researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-nitrocinnamic acid, and how can reaction yields be optimized?

A common synthesis involves condensation of 2-nitrobenzaldehyde with malonic acid under acidic conditions. Reaction optimization can include varying catalysts (e.g., piperidine or acetic acid), temperature (80–100°C), and solvent systems (e.g., ethanol or acetic anhydride). Yield improvements may require monitoring reaction time and intermediates via thin-layer chromatography (TLC) . Melting point verification (243–245°C) is critical to confirm purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 7.5–8.5 ppm), the α,β-unsaturated proton (δ ~7.0–7.5 ppm), and carboxylic acid proton (δ ~12–13 ppm).
  • XRD : Crystallinity analysis to validate molecular packing .

Q. How can researchers validate the purity of this compound?

Use a combination of melting point analysis (243–245°C), HPLC (C18 column, acetonitrile/water mobile phase), and elemental analysis (C: 55.9%, H: 3.66%, N: 7.25%) . Cross-check data against NIST Chemistry WebBook entries for consistency .

Advanced Research Questions

Q. How can contradictory data in the reduction pathways of this compound derivatives be resolved?

Evidence shows that reducing this compound with sodium amalgam yields m-acetamidocinnamic acid (m.p. 235°C), but further reduction to 3-m-acetamidophenylpropionic acid (m.p. 162°C) may fail due to steric hindrance or competing side reactions. Researchers should employ kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to identify transition states and optimize reaction conditions .

Q. What mechanistic insights explain the instability of m-nitrostyrene derived from this compound?

m-Nitrostyrene (m.p. 123–124°C) may degrade under standard reduction conditions due to electron-withdrawing nitro groups destabilizing the intermediate. Alternative reductants (e.g., catalytic hydrogenation with Pd/C) or protective group strategies (e.g., Boc protection) could mitigate decomposition .

Q. How should researchers design experiments to investigate the acid-base behavior of this compound in non-aqueous solvents?

  • Titration : Use potentiometric titration in DMSO or DMF with tetrabutylammonium hydroxide as titrant.
  • UV-Vis Spectroscopy : Monitor deprotonation-induced shifts in λmax (e.g., 300–350 nm).
  • DFT Calculations : Predict pKa values and compare with experimental results .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing this compound?

  • Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods, and reaction atmosphere (N2 or air).
  • Share raw data (e.g., NMR spectra, chromatograms) via FAIR-aligned repositories like Chemotion .
  • Reference NIST-standardized melting points and spectral libraries .

Q. How can conflicting reports about the reactivity of this compound in Diels-Alder reactions be addressed?

Conduct controlled experiments varying diene structures (e.g., cyclopentadiene vs. anthracene) and solvent polarities. Use <sup>13</sup>C NMR to track regioselectivity and computational tools (e.g., Gaussian) to model transition states. Publish negative results to clarify literature discrepancies .

Tables for Key Properties and Methods

Table 1. Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Melting Point243–245°C
Density1.411 g/cm³
LogP2.22
CAS Number1013-96-3

Table 2. Recommended Analytical Techniques

TechniqueApplication
HPLCPurity assessment
Differential Scanning Calorimetry (DSC)Polymorphism screening
Cyclic VoltammetryRedox behavior in solutions
TGA-MSThermal decomposition analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.